

Sulofenur (LY186641): A Technical Overview of its Chemical Properties, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: *Sulofenur*

Cat. No.: *B034691*

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Abstract

Sulofenur (LY186641) is a diarylsulfonylurea compound that has been investigated for its potential as an antineoplastic agent. This document provides a comprehensive technical guide on the chemical properties, structure, and known biological activities of **Sulofenur**. It includes a summary of its physicochemical properties, a detailed synthesis protocol, and an overview of its proposed mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.

Chemical Properties and Structure

Sulofenur, with the IUPAC name N-([(4-chlorophenyl)amino]carbonyl)-2,3-dihydro-1H-indene-5-sulfonamide, is a synthetic diarylsulfonylurea. Its chemical structure is characterized by a central urea linkage flanked by a 4-chlorophenyl group and a 2,3-dihydro-1H-indene-5-sulfonamide moiety.

Physicochemical Properties

A summary of the key physicochemical properties of **Sulofenur** is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the

development of analytical methods.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₅ ClN ₂ O ₃ S	PubChem
Molecular Weight	350.82 g/mol	PubChem
Melting Point	169-172 °C	[1]
XLogP3	3.5	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem
Topological Polar Surface Area	96.9 Å ²	PubChem
CAS Number	110311-27-8	PubChem
SMILES	C1C(C=C(C2=C1)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl)=C2	PubChem

Synthesis of Sulofenur (LY186641)

The synthesis of **Sulofenur** can be achieved through the reaction of 2,3-dihydro-1H-indene-5-sulfonamide with 4-chlorophenyl isocyanate. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Sulofenur

Materials:

- 2,3-dihydro-1H-indene-5-sulfonamide
- 4-chlorophenyl isocyanate
- Acetone

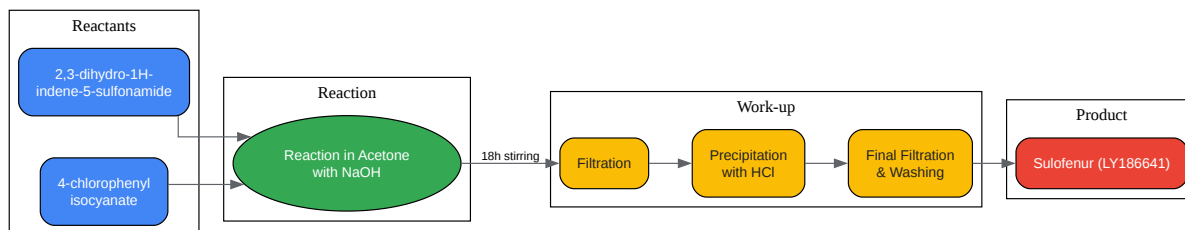
- 1N Sodium Hydroxide (NaOH) solution
- 1N Hydrochloric Acid (HCl) solution
- Water

Procedure:

- Dissolve 93.2 g of 2,3-dihydro-1H-indene-5-sulfonamide in 300 ml of acetone.
- To this solution, add 490 ml of a 1N sodium hydroxide solution.
- In a separate flask, prepare a solution of 79.36 g of 4-chlorophenyl isocyanate in 250 ml of acetone.
- Add the 4-chlorophenyl isocyanate solution to the reaction mixture with stirring.
- Continue stirring the reaction mixture at room temperature for 18 hours.
- After 18 hours, filter the reaction mixture.
- To the filtrate, add 490 ml of 1N hydrochloric acid, which will result in the formation of a fine white precipitate.
- Add one liter of water to the mixture.
- Collect the solid precipitate by filtration to yield 144.86 g of **Sulofenur**.^[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **Sulofenur**.



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Synthesis workflow for **Sulofenur** (LY186641).

Biological Activity and Mechanism of Action

Sulofenur has demonstrated antineoplastic activity in preclinical and clinical studies.[2][3]

While its precise mechanism of action is not fully elucidated, it is known to be a diarylsulfonylurea with cytotoxic effects against various cancer cell lines.

Proposed Mechanism of Action

The antitumor action of **Sulofenur** is not fully understood.[4] Some evidence suggests that its mechanism may involve the uncoupling of mitochondria.[4] This would disrupt cellular energy metabolism, leading to cytotoxicity. However, further research is required to confirm this hypothesis and to identify specific molecular targets.

The metabolism of **Sulofenur** has been linked to its toxicity profile. It can be metabolized to p-chloroaniline, which is associated with methemoglobinemia, a dose-limiting toxicity observed in clinical trials.

Cytotoxicity Assessment

The cytotoxic effects of **Sulofenur** and its analogs are often evaluated using the sulforhodamine B (SRB) assay. This assay provides a quantitative measure of cell density,

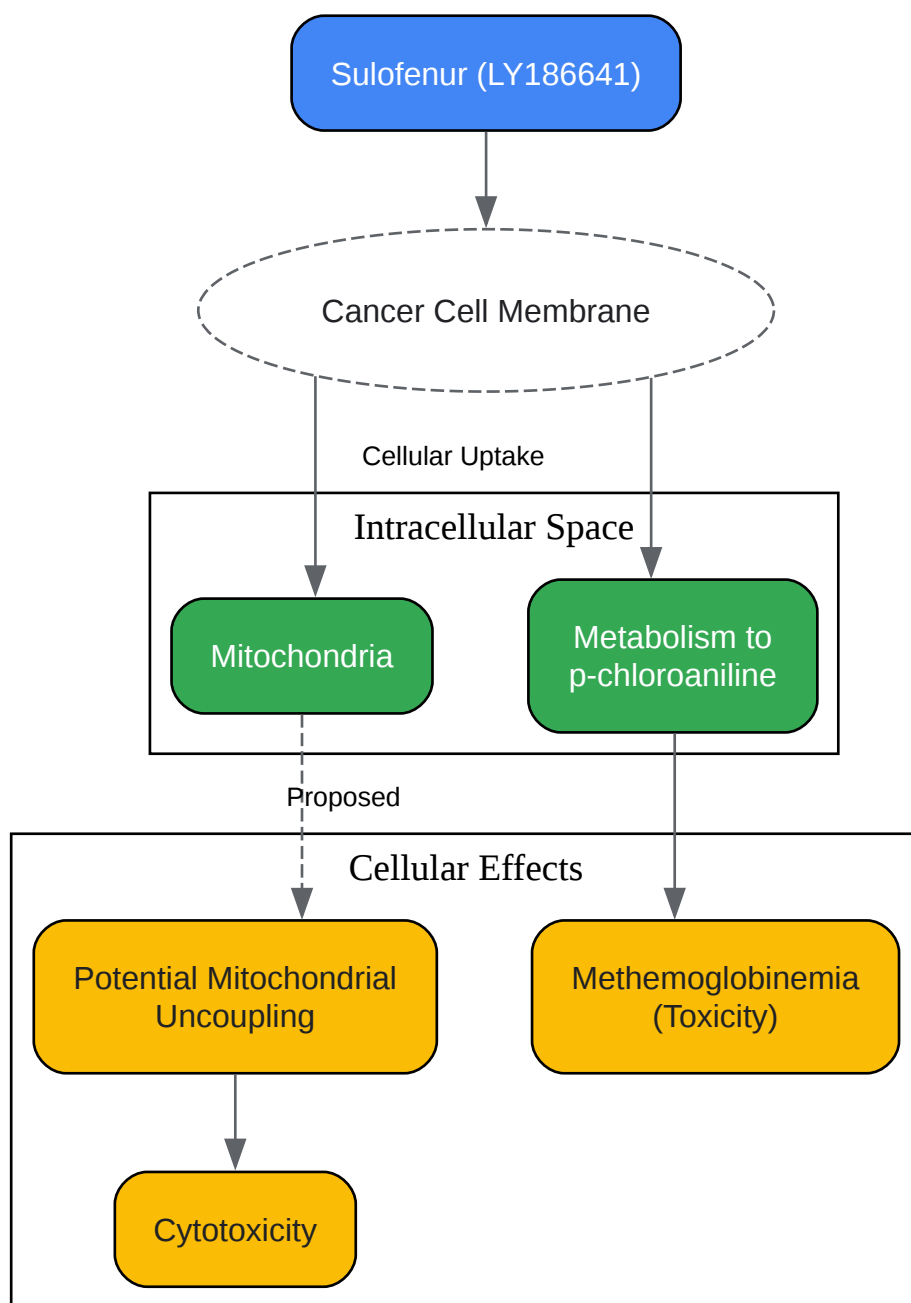
which is an indicator of cell viability.

Experimental Protocol: Sulforhodamine B (SRB) Assay

- **Cell Plating:** Seed cancer cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
- **Drug Treatment:** Treat the cells with a range of concentrations of **Sulofenur** and incubate for a specified period (e.g., 48-72 hours).
- **Cell Fixation:** Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- **Staining:** Wash the fixed cells with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
- **Wash and Solubilize:** Remove the unbound SRB by washing with 1% acetic acid and allow the plates to air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the cell number.

Conceptual Workflow of Sulofenur's Biological Effect

The following diagram provides a high-level conceptual workflow of **Sulofenur**'s interaction with cancer cells, based on the current understanding of its biological activity.



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Conceptual workflow of **Sulofenur**'s biological activity.

Conclusion

Sulofenur (LY186641) is a diarylsulfonylurea with demonstrated antineoplastic properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, a reproducible synthesis protocol, and the current understanding of its biological

mechanism of action. While the precise molecular targets and signaling pathways of **Sulofenur** remain an area for further investigation, the information presented here serves as a foundational resource for ongoing and future research in the development of novel anticancer therapeutics.

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